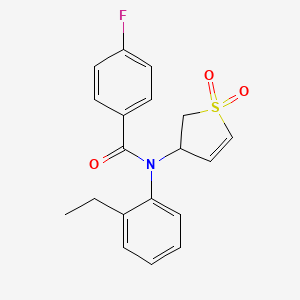
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is oxidized to introduce the 1,1-dioxide functionality.
Amide bond formation: The oxidized thiophene derivative is then reacted with 2-ethylphenylamine and 4-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation reactions.
Reduction: The compound may be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE: Lacks the thiophene ring and its associated properties.
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUOROBENZAMIDE: Lacks the 2-ethylphenyl group.
Uniqueness
The presence of both the thiophene ring with the 1,1-dioxide functionality and the 2-ethylphenyl group in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE gives it unique chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C19H18FNO3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C19H18FNO3S/c1-2-14-5-3-4-6-18(14)21(17-11-12-25(23,24)13-17)19(22)15-7-9-16(20)10-8-15/h3-12,17H,2,13H2,1H3 |
Clé InChI |
LRQKWHZIMJJVOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409477.png)
![8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409480.png)
![diethyl 5-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11409481.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11409486.png)



![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409511.png)
![3-[4-(2-hydroxyethyl)phenyl]-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409525.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409538.png)

![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409544.png)


